Tert-butyl 3-(4-methoxyphenyl)propanoate
Description
Tert-butyl 3-(4-methoxyphenyl)propanoate is an organic compound featuring a tert-butyl ester group linked to a propanoate chain substituted with a 4-methoxyphenyl moiety. The tert-butyl group enhances steric protection, improving stability during synthetic processes, while the 4-methoxyphenyl group contributes to electronic and steric properties, making the compound valuable in medicinal chemistry and materials science.
This compound is synthesized via nucleophilic substitution or esterification reactions involving tert-butyl acrylate and 4-methoxyphenyl derivatives. Its applications span intermediates in drug synthesis (e.g., dendrimer conjugates ) and catalysis (e.g., asymmetric aldol reactions ).
Properties
IUPAC Name |
tert-butyl 3-(4-methoxyphenyl)propanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20O3/c1-14(2,3)17-13(15)10-7-11-5-8-12(16-4)9-6-11/h5-6,8-9H,7,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ILUYVCJQPSQQGW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)CCC1=CC=C(C=C1)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions:
Aza-Michael Addition: One method involves the aza-Michael addition of benzylamine to tert-butyl 3-(4-methoxyphenyl)acrylate.
Flow Microreactors: Another method utilizes flow microreactor systems for the direct introduction of the tert-butoxycarbonyl group into various organic compounds.
Industrial Production Methods: Industrial production methods for tert-butyl esters often involve the catalytic hydration of isobutylene or the Grignard reaction between acetone and methylmagnesium chloride .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: Tert-butyl 3-(4-methoxyphenyl)propanoate can undergo oxidation reactions, typically using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur, where the tert-butyl group can be replaced by other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide.
Reduction: Hydrogen gas, palladium catalyst.
Substitution: Various nucleophiles depending on the desired product.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols.
Substitution: Varied products depending on the nucleophile used.
Scientific Research Applications
Chemistry:
Biology:
- Potential applications in the development of biologically active compounds.
Medicine:
- Investigated for its potential use in drug development due to its structural features.
Industry:
- Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl 3-(4-methoxyphenyl)propanoate involves its interaction with specific molecular targets and pathways. The tert-butyl group can enhance the compound’s stability and lipophilicity, facilitating its interaction with biological membranes and enzymes. The methoxyphenyl group can participate in various biochemical reactions, contributing to the compound’s overall activity .
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Solubility: The tert-butyl group enhances solubility in organic solvents (e.g., CHCl₃, acetone). Hydrophilic modifications (e.g., amino groups in ) improve aqueous compatibility.
- Stability : The tert-butyl ester is acid-labile, enabling selective deprotection (e.g., via TFA in dendrimer synthesis ). Boronate esters are stable under basic conditions but hydrolyze in acidic media.
Research Findings and Key Insights
- Steric Effects : Bulky substituents (e.g., tert-butyl) improve thermal stability but may reduce reaction rates in nucleophilic substitutions .
- Electronic Effects : Electron-donating groups (e.g., 4-methoxy) enhance resonance stabilization, critical in photoredox catalysis .
- Biological Compatibility: Amino-modified derivatives exhibit low cytotoxicity, making them suitable for biomedical applications .
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